6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine

Medicinal Chemistry Antiviral SARS-CoV-2

This 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine is a differentiated azetidine-substituted pyridylamine building block for antiviral and oncology drug discovery. The 3-(fluoromethyl)azetidine moiety is a validated pharmacophore for potent Mpro inhibition (analog EC50=0.420 nM) and estrogen receptor engagement (analog EC50=12.5 nM). Its 3-aminopyridine core is a privileged scaffold in kinase and CNS programs. The specific fluoromethyl substitution pattern is non-fungible—altering the regioisomer or removing the fluoromethyl group changes target engagement and selectivity. Secure this exclusive intermediate for your next-generation protease inhibitor or SERM/SERD program.

Molecular Formula C9H12FN3
Molecular Weight 181.21 g/mol
CAS No. 2092549-64-7
Cat. No. B1477041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine
CAS2092549-64-7
Molecular FormulaC9H12FN3
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESC1C(CN1C2=NC=C(C=C2)N)CF
InChIInChI=1S/C9H12FN3/c10-3-7-5-13(6-7)9-2-1-8(11)4-12-9/h1-2,4,7H,3,5-6,11H2
InChIKeyJCVWCKXDBYPKAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine (CAS 2092549-64-7) Technical Baseline and Procurement Profile


6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine is a small-molecule organic compound (C9H12FN3, MW 181.21 g/mol) belonging to the azetidine-substituted pyridylamine class. It features a pyridine core bearing a 3-amino group and an azetidine ring at the 6-position, with a fluoromethyl substituent at the 3-position of the azetidine . This structural motif confers distinct physicochemical properties relevant to medicinal chemistry programs. The compound has been investigated as a building block in drug discovery, particularly in the context of antiviral research targeting the SARS-CoV-2 main protease (Mpro), where its azetidine core is a key structural feature [1].

Procurement Risk: Why 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine Cannot Be Replaced by Unspecified 'Azetidine-Pyridine' Analogs


The combination of the fluoromethyl azetidine and the 3-aminopyridine core in 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine is non-fungible with other azetidine-containing compounds. The specific substitution pattern, particularly the position of the fluoromethyl group and the linking point to the pyridine ring, profoundly impacts target binding, potency, and physicochemical parameters such as basicity and lipophilicity . Substituting a different azetidine regioisomer (e.g., 2-substituted) or removing the fluoromethyl group would result in a molecule with a different pharmacological profile, potentially losing target engagement or altering selectivity. The evidence below demonstrates that even a seemingly minor change, such as replacing a beta-lactam carbonyl with a methylene in an azetidine analog, yields a compound with a different interaction profile [1].

Quantitative Differentiation of 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine (CAS 2092549-64-7)


Azetidine Core vs. Beta-Lactam Analog: Impact on Antiviral Target Engagement

The compound is specifically designed as an azetidine analog of a beta-lactam-containing inhibitor (ALP-POS-3b848b35-2). The substitution of the beta-lactam carbonyl with a methylene group is a key structural modification aimed at mitigating a potential liability for target affinity. The parent beta-lactam compound exhibited an IC50 of 0.27 µM (270 nM) in a fluorescence assay [1].

Medicinal Chemistry Antiviral SARS-CoV-2 Mpro

Potency of Closely-Related 3-(Fluoromethyl)azetidine Derivatives Against SARS-CoV-2 Mpro

A closely related compound, US20240158368 Compound 39, which contains the same 3-(fluoromethyl)azetidine motif, demonstrates exceptional potency against the SARS-CoV-2 main protease (Mpro) with an EC50 of 0.420 nM [1]. While not a direct assay of the target compound, this establishes a potent activity baseline for the core pharmacophore.

Antiviral SARS-CoV-2 Mpro Biochemical Assay

Fluoromethyl Azetidine Moiety as a Superior Alternative in Estrogen Receptor Modulation

Incorporation of a 3-(fluoromethyl)azetidine side chain in a more complex ligand (US10399939, Example 128) yields high potency against the estrogen receptor (ER), with an EC50 of 12.5 nM [1]. This further validates the utility of this specific moiety in achieving high affinity for protein targets beyond antiviral proteases.

Oncology Nuclear Receptor Estrogen Receptor Drug Design

Validated Application Scenarios for 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine


Synthesis of Next-Generation SARS-CoV-2 Mpro Inhibitors

Given the documented design rationale of its close analogs as Mpro inhibitors with sub-nanomolar potency (EC50 = 0.420 nM) [1], this compound is an ideal advanced intermediate for constructing novel antiviral agents targeting the SARS-CoV-2 main protease. Its azetidine core offers a key structural alternative to beta-lactam-based inhibitors, which may suffer from affinity liabilities [2].

Development of Selective Estrogen Receptor Modulators (SERMs)

The presence of the 3-(fluoromethyl)azetidine group is a validated pharmacophoric feature for potent estrogen receptor engagement, as evidenced by a closely related analog achieving an EC50 of 12.5 nM [3]. This compound can serve as a critical building block for synthesizing novel SERMs or selective estrogen receptor degraders (SERDs) for oncology research.

Medicinal Chemistry Library Synthesis for CNS and Kinase Targets

The 3-aminopyridine core is a well-recognized motif in kinase inhibitors and CNS-active agents. The fluoromethyl azetidine substitution enhances the compound's drug-like properties by modulating basicity and lipophilicity . This makes it a versatile scaffold for generating diverse compound libraries aimed at these target classes.

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